molecular formula C8H11NO3S B2487934 2-Phenoxyethane-1-sulfonamide CAS No. 100383-38-8

2-Phenoxyethane-1-sulfonamide

Cat. No.: B2487934
CAS No.: 100383-38-8
M. Wt: 201.24
InChI Key: VJYBGWMDZPWAHD-UHFFFAOYSA-N
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Description

Significance of Sulfonamide Scaffolds in Chemical Biology and Medicinal Chemistry

The sulfonamide scaffold is recognized as a "privileged" structure in drug discovery, meaning it can bind to a variety of biological targets and exhibit diverse physiological effects. citedrive.comnih.gov Initially famed for their antibacterial properties, sulfonamides are now integral to drugs targeting a wide array of conditions, including viral infections, cancer, inflammation, glaucoma, and diabetes. citedrive.comajchem-b.comresearchgate.net Their versatility stems from their ability to act as bioisosteres for other functional groups and to form key hydrogen bond interactions with enzyme active sites. researchgate.netscispace.com Consequently, these compounds are vital building blocks in synthetic chemistry for the development of new therapeutic agents. ajchem-b.comresearchgate.net

Historical Context of Sulfonamide Research and Derivative Development

The era of sulfonamide therapeutics began in the 1930s with the discovery of Prontosil, a red azo dye. wikipedia.orgresearchgate.net In 1932, experiments led by Gerhard Domagk at Bayer AG revealed Prontosil's remarkable ability to cure bacterial infections in mice. wikipedia.orghuvepharma.com This discovery, for which Domagk was later awarded a Nobel Prize, was a medical breakthrough, providing the first broadly effective systemic antibacterial agents and paving the way for the antibiotic revolution. wikipedia.orgresearchgate.net

Subsequent research at the Pasteur Institute in 1936 demonstrated that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide. researchgate.netopenaccesspub.org Since sulfanilamide's patent had expired, this led to a "sulfa craze," with widespread production and the development of thousands of derivatives to enhance efficacy and reduce toxicity. wikipedia.orghuvepharma.comresearchgate.net This period also saw the development of non-antibacterial sulfonamides, such as sulfonylureas for diabetes and thiazide diuretics, which were based on the original sulfonamide structure. wikipedia.orgopenaccesspub.org Despite the advent of penicillin, sulfonamides remain crucial, with renewed interest in their use for treating resistant bacterial strains. wikipedia.org

Classification and Structural Diversity within the Sulfonamide Class

The vast number of sulfonamide derivatives has led to several classification systems to organize this diverse class of compounds. Classification can be based on their chemical structure, duration of action, or intended site of action. nih.govpharmacy180.com Structurally, they can be categorized as N-substituted, N-4 substituted (prodrugs), or both. pharmacy180.com A primary distinction is also made between sulfonamides with antibacterial properties, which typically possess an arylamine group, and non-antibacterial sulfonamides, which lack this feature. nih.gov

Classification BasisCategoryExamples
Duration of Action pharmacy180.comShort-acting (< 20h half-life)Sulphamethiazole, Sulphaisoxazole
Intermediate-acting (10–24h half-life)Sulphamethoxazole, Sulphasomizole
Long-acting (> 24h half-life)Sulphadoxine, Sulphadimethoxine
Extra long-acting (> 50h half-life)Sulphasalazine, Sulphalene
Site of Action pharmacy180.comGeneral InfectionSulphadiazine, Sulphamethoxazole
Urinary Tract InfectionsSulphaisoxazole, Sulphathiazole
Intestinal InfectionsPhthalylsulphathiazole, Sulphasalazine
Local InfectionsSulphacetamide, Mafenide
Primary Activity nih.govAntibacterial (with aromatic amine)Sulfamethoxazole, Sulfadiazine
Non-antibacterial (without aromatic amine)Glibenclamide, Hydrochlorothiazide

Overview of Established Biological Activities of Sulfonamide Derivatives

The sulfonamide scaffold is associated with a wide spectrum of biological activities, making it a privileged motif in medicinal chemistry. benthamdirect.comfrontiersrj.com

The primary antibacterial action of sulfonamides is bacteriostatic, meaning they inhibit bacterial growth rather than killing the cells directly. wikipedia.orgceon.rs They function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). ceon.rsdrugbank.com This enzyme is crucial for bacteria as it catalyzes a key step in the synthesis of folic acid (vitamin B9) from its precursor, para-aminobenzoic acid (PABA). nih.govdrugbank.com Due to the structural similarity between sulfonamides and PABA, the enzyme mistakenly binds to the sulfonamide drug, halting the folic acid production pathway. wikipedia.org Without folic acid, bacteria cannot synthesize the necessary nucleotides (purines and pyrimidines) for DNA replication and cannot multiply. ceon.rsimpactfactor.org Humans are unaffected by this mechanism as they obtain folic acid from their diet. wikipedia.org

Sulfonamides are effective against a broad spectrum of gram-positive and many gram-negative bacteria, including species of Staphylococcus, Klebsiella, and Escherichia coli. nih.govdrugbank.com They are also effective against some fungi and protozoa. nih.govceon.rs

Sulfonamide derivatives have emerged as significant agents in oncology. nih.govnih.gov Their anticancer effects are mediated through the inhibition of various enzymes that are often overexpressed in tumor cells. scispace.comnih.gov A key target is carbonic anhydrase (CA), particularly isoforms CA IX and CA XII, which are highly expressed in hypoxic tumors and help regulate intracellular pH, promoting cancer cell survival and proliferation. researchgate.netnih.gov By inhibiting these enzymes, sulfonamides can disrupt pH balance and impede tumor growth. nih.gov

Furthermore, sulfonamides have been developed as inhibitors of other critical cancer-related pathways, including tyrosine kinases, aromatase (for hormone-driven cancers), matrix metalloproteinases (implicated in metastasis), and histone deacetylases (HDACs), which play a role in epigenetic regulation. nih.govnih.gov Several sulfonamide-based drugs, such as Belinostat and Pazopanib, are used in clinical cancer therapy. nih.govekb.eg

Certain sulfonamides exhibit potent anti-inflammatory and immunomodulatory activities. ajchem-b.comnih.gov Their mechanism can involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX), which reduces the production of pro-inflammatory prostaglandins. researchgate.net Some sulfonamide-based drugs, such as celecoxib, are selective COX-2 inhibitors. wikipedia.org

Other sulfonamides, like dapsone (B1669823) and sulfasalazine, are used to treat inflammatory conditions. wikipedia.orgnih.gov Research has shown that some of these drugs can reduce the bioavailability of hypochlorous acid (HOCl), a potent oxidant produced by neutrophils during inflammation. nih.gov By scavenging this oxidant, they help protect tissues from damage and preserve natural inhibitors of tissue-degrading enzymes like elastase. nih.gov

Focus: The Chemical Compound 2-Phenoxyethane-1-sulfonamide

While the sulfonamide class is extensive, specific research on the biological activities of this compound is not widely available in public literature. It is primarily documented as a chemical intermediate or building block used in the synthesis of more complex molecules for research and development. ontosight.aiaablocks.com Its chemical properties are well-defined.

Chemical Properties of this compound
PropertyValue
CAS Number 100383-38-8 sigmaaldrich.comfluorochem.co.uk
Molecular Formula C₈H₁₁NO₃S sigmaaldrich.com
Molecular Weight 201.25 g/mol sigmaaldrich.com
IUPAC Name 2-phenoxyethanesulfonamide sigmaaldrich.com
Melting Point 105-106 °C sigmaaldrich.com
Physical Form Powder sigmaaldrich.com

The structure of this compound combines the core sulfonamide functional group with a phenoxyethane moiety. This structure makes it a useful synthon for introducing this specific side chain into larger, more complex drug candidates during the discovery process. For example, it has been listed as a reactant or intermediate in the synthesis of novel substituted compounds intended for biological screening. aablocks.commdpi.com

Enzyme Inhibition Profiles

The capacity of sulfonamide derivatives to inhibit various enzymes is a key aspect of their therapeutic versatility. This inhibition is often the primary mechanism behind their pharmacological effects.

Carbonic Anhydrase Inhibition: A prominent example of enzyme inhibition by sulfonamides is their action on carbonic anhydrases (CAs). ekb.eg CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Inhibition of specific CA isozymes, such as CA II, IV, XII, and XIV, by sulfonamides leads to a diuretic effect. tandfonline.comtandfonline.com The unsubstituted primary sulfonamide moiety is crucial for this activity, as it can effectively bind to the zinc ion in the active site of the enzyme. tandfonline.com This interaction disrupts the normal physiological processes in the renal tubules, leading to increased excretion of sodium, bicarbonate, and water. tandfonline.comtandfonline.com Acetazolamide is a classic example of a CA inhibitor used clinically. tandfonline.com

Protease Inhibition: Sulfonamide-based compounds have been successfully developed as protease inhibitors. A notable example is the antiviral drug Darunavir, which is a potent inhibitor of the HIV-1 protease. ekb.eg The sulfonamide group in these inhibitors often plays a critical role in binding to the enzyme's active site. However, specific research detailing the protease inhibition profile of this compound is not prominently featured in the available scientific literature.

Enzyme Target General Effect of Sulfonamide Derivatives Example Compound (Derivative)
Carbonic AnhydraseDiuresis, reduction of intraocular pressureAcetazolamide tandfonline.comtandfonline.com
PI3K/mTORAnticancer activity (in dual inhibitors)Not Specified scielo.br
HIV-1 ProteaseAntiviral activityDarunavir ekb.eg

Antiviral and Antiparasitic Potential

The therapeutic reach of sulfonamides extends to the management of infectious diseases caused by viruses and parasites.

Antiviral Potential: The sulfonamide moiety is a key feature in several antiviral drugs. As mentioned, the HIV protease inhibitor Darunavir contains a sulfonamide group that is essential for its activity. ekb.eg While the general class of sulfonamides has shown promise in antiviral drug development, specific studies focusing on the antiviral activity of this compound are not widely reported.

Antiparasitic Potential: Sulfonamides have a long-standing history as antiparasitic agents. Their mechanism of action in certain protozoa, similar to their antibacterial effect, involves the inhibition of folate synthesis. Beyond this, various sulfonamide derivatives have been investigated for their efficacy against a range of parasites, including helminths (worms). scielo.brgoogle.comshd-pub.org.rsresearchgate.net For instance, certain substituted benzenesulfonamides have demonstrated activity against liver fluke in animal models. google.com

Activity General Findings for Sulfonamide Derivatives Example Application
AntiviralInhibition of viral enzymes like HIV-1 protease. ekb.egTreatment of HIV/AIDS (e.g., Darunavir). ekb.eg
AntiparasiticInhibition of folate synthesis in protozoa; activity against helminths. scielo.brgoogle.comshd-pub.org.rsresearchgate.netTreatment of parasitic infections like toxoplasmosis and malaria (in combination).

Other Pharmacological Effects

The structural diversity of sulfonamides has led to the discovery of a wide array of other pharmacological activities.

Hypoglycemic Effects: A significant class of oral hypoglycemic agents, the sulfonylureas, are sulfonamide derivatives. wisdomlib.org These drugs are widely used in the management of type 2 diabetes mellitus. They function by binding to and blocking the ATP-sensitive potassium channels (KATP) in the pancreatic β-cells. This inhibition leads to membrane depolarization, calcium influx, and subsequent stimulation of insulin (B600854) secretion. wisdomlib.orgresearchgate.net Compounds like glibenclamide and glipizide (B1671590) are well-known examples of this class. wisdomlib.org Research has also explored other sulfonamide derivatives, which are not sulfonylureas, for their potential to lower blood glucose levels through various mechanisms, including insulin-mimetic actions. researchgate.netbrieflands.com

Diuretic Effects: As discussed under enzyme inhibition, the diuretic action of many sulfonamides is a direct consequence of their ability to inhibit carbonic anhydrase in the kidneys. tandfonline.comtandfonline.com This leads to an increase in urine output and the excretion of electrolytes. tandfonline.comnih.gov This property is utilized in the treatment of conditions such as edema and hypertension. tandfonline.com

Anthelmintic Effects: Certain sulfonamide derivatives have been specifically designed and evaluated for their anthelmintic properties, which is the ability to expel or destroy parasitic worms. scielo.brgoogle.comshd-pub.org.rsresearchgate.net For example, novel methylpyrimidine sulfonyl piperazine (B1678402) derivatives have shown promising anthelmintic activity against earthworm models. scielo.br Similarly, pyrimidine (B1678525) derivatives incorporating both sulfonamide and carboxamide moieties have been synthesized and tested for their ability to combat helminthiasis. shd-pub.org.rsresearchgate.net

Pharmacological Effect Mechanism of Action (General for Derivatives) Example Compound (Derivative)
HypoglycemicStimulation of insulin secretion (sulfonylureas); insulin-mimetic actions. wisdomlib.orgresearchgate.netGlibenclamide wisdomlib.orgresearchgate.net
DiureticInhibition of carbonic anhydrase in the kidneys. tandfonline.comtandfonline.comAcetazolamide tandfonline.comtandfonline.com
AnthelminticVaries; disruption of parasite physiology. scielo.brgoogle.comSubstituted benzenesulfonamides google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYBGWMDZPWAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization Techniques in Sulfonamide Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy provides information about the chemical environment of hydrogen atoms (protons). For 2-Phenoxyethane-1-sulfonamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenoxy group would typically appear as a complex multiplet in the downfield region (around 6.8-7.3 ppm). The two methylene (B1212753) groups (-CH₂-) of the ethane (B1197151) chain would each produce a triplet. The methylene group adjacent to the oxygen atom (O-CH₂) would be expected to resonate at a higher chemical shift (around 4.2 ppm) compared to the methylene group adjacent to the sulfonyl group (S-CH₂) (around 3.4 ppm) due to the differing electron-withdrawing effects of the neighboring atoms. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. rsc.orgresearchgate.net

¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals for each carbon atom are anticipated. The aromatic carbons would generate signals in the range of 110-160 ppm. rsc.org The carbon atom of the phenoxy group attached to the oxygen (C-O) would appear at the downfield end of this range. The methylene carbons would have characteristic shifts, with the carbon attached to the oxygen (O-CH₂) appearing at a higher chemical shift (around 68 ppm) than the carbon attached to the sulfur (S-CH₂) (around 55 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons6.8 - 7.3 (m)110 - 160
O-CH₂~4.2 (t)~68
S-CH₂~3.4 (t)~55
NH₂Variable (br s)-

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. m = multiplet, t = triplet, br s = broad singlet.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the primary sulfonamide group are expected to appear as two distinct bands in the region of 3400-3200 cm⁻¹. znaturforsch.com The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group would produce strong absorption bands around 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹, respectively. znaturforsch.comresearchgate.net The C-O-C stretching of the ether linkage would be observed in the 1260-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be visible above 3000 cm⁻¹, while aromatic C=C stretching would give rise to peaks in the 1600-1450 cm⁻¹ range.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Sulfonamide)Stretching3400 - 3200
S=O (Sulfonyl)Asymmetric Stretching1350 - 1300
S=O (Sulfonyl)Symmetric Stretching1180 - 1140
C-O-C (Ether)Stretching1260 - 1000
Aromatic C-HStretching>3000
Aromatic C=CStretching1600 - 1450

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₈H₁₁NO₃S), the molecular weight is 201.25 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 201.

Common fragmentation pathways for sulfonamides involve the cleavage of the C-S and S-N bonds. ripublication.com A significant fragment ion could arise from the loss of the sulfonamide group (•SO₂NH₂), leading to a peak at m/z 121, corresponding to the phenoxyethyl cation. Another characteristic fragmentation could involve the cleavage of the ether bond, resulting in a phenoxy radical and a charged ethanesulfonamide (B75362) fragment, or a phenol (B47542) cation at m/z 94.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur in this case) present in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula C₈H₁₁NO₃S. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₈H₁₁NO₃S)

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon (C)12.01896.0847.74
Hydrogen (H)1.011111.115.52
Nitrogen (N)14.01114.016.96
Oxygen (O)16.00348.0023.84
Sulfur (S)32.07132.0715.94
Total 201.27 100.00

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for sulfonamides.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). oup.commtc-usa.com The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used for monitoring the progress of a reaction and for preliminary purity checks. taylorfrancis.comnih.gov A sample of this compound is spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. The purity is assessed by observing the number of spots; a pure compound should ideally show a single spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for the compound in a given TLC system.

Biological Activity and Mechanistic Investigations of 2 Phenoxyethane 1 Sulfonamide Analogs

In Vitro Biological Screening Methodologies

In vitro assays are fundamental in the preliminary assessment of the biological activity of novel chemical entities. For 2-phenoxyethane-1-sulfonamide analogs, these methodologies are employed to determine their cytotoxic, antimicrobial, enzyme-inhibiting, and antioxidant properties.

The cytotoxic potential of sulfonamide derivatives is a significant area of investigation in the search for new anticancer agents. Various cell-based assays are utilized to screen these compounds against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a common method used to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency.

Newly synthesized sulfonamide derivatives have demonstrated dose-dependent cytotoxicity against various cancer cell lines. researchgate.net For instance, certain arylsulfonamide derivatives have shown significant cytotoxic activity against human malignant melanoma (A875) and human liver cancer (HepG2) cell lines. nih.gov One particular derivative, compound 10q , which incorporates a carbazole moiety, exhibited potent inhibitory activity against A875, HepG2, and MARC145 (monkey kidney) cell lines, with IC₅₀ values of 4.19 ± 0.78 µg/mL, 3.55 ± 0.63 µg/mL, and 2.95 ± 0.78 µg/mL, respectively. nih.gov

Similarly, novel phenoxy acetamide derivatives, which are structurally related to this compound, have been screened for their cytotoxic activity. mdpi.com One such compound showed promising activity against the HepG2 cell line, with an IC₅₀ value of 1.43 µM, which was more potent than the reference drug 5-Fluorouracil (IC₅₀ of 5.32 µM). mdpi.com Further studies on other sulfonamide analogs have identified compounds with sub-micromolar IC₅₀ values against colon cancer cell lines (LS-174T). azpharmjournal.com

Table 1: Cytotoxic Activity of Selected Sulfonamide Analogs

CompoundCell LineIC₅₀ (µM)Reference
Phenoxy Acetamide Derivative IHepG2 (Liver Cancer)1.43 mdpi.com
5-Fluorouracil (Reference)HepG2 (Liver Cancer)5.32 mdpi.com
Arylsulfonamide 10qA875 (Melanoma)~9.0 (converted from 4.19 µg/mL) nih.gov
Arylsulfonamide 10qHepG2 (Liver Cancer)~7.6 (converted from 3.55 µg/mL) nih.gov
Sulfonamide IVaLS-174T (Colon Cancer)0.37 azpharmjournal.com
Sulfonamide IVbLS-174T (Colon Cancer)0.44 azpharmjournal.com
YM-1MG-U87 (Glioblastoma)1.154 ± 0.317 researchgate.net

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a scaffold for the development of new drugs. researchgate.net The antimicrobial activity of this compound analogs is typically evaluated against a spectrum of Gram-positive and Gram-negative bacteria. Standard methods include the agar well diffusion assay to determine the zone of inhibition (IZD) and broth microdilution to establish the minimum inhibitory concentration (MIC).

Studies on various sulfonamide derivatives have demonstrated their efficacy against clinically relevant pathogens. For example, certain derivatives have shown potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov In one study, sulfonamide derivatives I [N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid] and II [N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid] exhibited the strongest inhibition against 50 clinical isolates of S. aureus. nih.gov Compound I was found to be a particularly strong antibacterial agent against S. aureus, with MIC values as low as 32 µg/mL for some strains. nih.gov

The incorporation of a thienopyrimidine scaffold into sulfonamide structures has also been explored to enhance antimicrobial properties. mdpi.com These hybrid molecules have been tested against strains such as Staphylococcus aureus, Escherichia coli, and Candida species. mdpi.com Some of these compounds showed varying degrees of inhibition, with one derivative displaying better activity against S. aureus than the parent sulfonamide drug, sulfadiazine. mdpi.com Sulfonamides are known to be effective against a broad range of bacteria, including Klebsiella, Salmonella, and Enterobacter species, although resistance can be an issue with strains like Pseudomonas aeruginosa. nih.gov

Table 2: Antimicrobial Activity of Selected Sulfonamide Derivatives

CompoundMicroorganismAssayResultReference
Compound IS. aureus (Reference Strain)MIC32 µg/mL nih.gov
Compound IIS. aureus (Reference Strain)MIC64 µg/mL nih.gov
Thienopyrimidine-Sulfadiazine Hybrid 12iiS. aureusMICEnhanced activity vs. Sulfadiazine mdpi.com
General SulfonamidesGram-positive & Gram-negative bacteriaGeneral SusceptibilityEffective against many species nih.gov

The structural versatility of the sulfonamide scaffold allows for its interaction with a wide array of enzymes, making it a valuable pharmacophore in drug design. researchgate.net Analogs of this compound have been evaluated for their inhibitory effects on several key enzyme targets implicated in various diseases.

Carbonic Anhydrase (CA): Sulfonamides are classic inhibitors of carbonic anhydrases, which are involved in processes like pH regulation and fluid secretion. Some novel sulfonamide derivatives have been investigated for their inhibitory activity against CAs. researchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical targets in the management of Alzheimer's disease. Phenylalanine-based sulfonamides have been shown to inhibit both AChE and BChE. researchgate.net For example, 2-(4-acetamidophenylsulfonamido)-3-phenylpropanoic acid exhibited inhibition of 54.07% against AChE and 72.42% against BChE. researchgate.net Other N-substituted sulfamoyl derivatives have also been identified as suitable inhibitors of cholinesterase enzymes. researchgate.net

Other Enzymes: The inhibitory potential of sulfonamide derivatives extends to other enzyme families. They have been investigated as inhibitors of urease, cyclooxygenase-2 (COX-2), and various kinases. researchgate.netfrontiersin.org For instance, some naproxen-sulfonamide conjugates have shown significant COX-2 inhibition (75.4%), comparable to the reference drug celecoxib. frontiersin.org Furthermore, certain sulfonamide analogs act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy, with IC₅₀ values in the sub-micromolar range. mdpi.com

Table 3: Enzyme Inhibition by Selected Sulfonamide Analogs

Compound Class/DerivativeEnzyme TargetInhibition DataReference
Phenylalanine-based sulfonamide (1)Acetylcholinesterase (AChE)54.07% inhibition researchgate.net
Phenylalanine-based sulfonamide (1)Butyrylcholinesterase (BChE)72.42% inhibition researchgate.net
Sulfamoyl derivative (3d)Butyrylcholinesterase (BChE)IC₅₀ = 45.65 ± 0.48 µM researchgate.net
Naproxen-sulfamethoxazole conjugate (8)Cyclooxygenase-2 (COX-2)75.4% inhibition frontiersin.org
Sulfonamide derivative (36)VEGFR-2IC₅₀ = 0.14 ± 0.02 µM mdpi.com
Sulfonamide derivative (YM-2)UreaseIC₅₀ = 1.90 ± 0.02 µM researchgate.netnih.gov

Oxidative stress is implicated in the pathogenesis of numerous diseases. The ability of this compound analogs to scavenge free radicals is assessed using standard antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

Research has shown that some sulfonamide derivatives possess antioxidant properties. Phenoxyacetamide derivatives, for instance, have been reported to have antioxidant activity, suggesting their potential to protect biological systems from oxidative damage. mdpi.com Phenylalanine-based sulfonamides have also been subjected to radical scavenging studies, with one compound exhibiting moderate antioxidant activity (38.04%). researchgate.net

In Vivo Preclinical Models for Efficacy Evaluation

Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy and pharmacological properties in a complex biological system.

Animal models that mimic human diseases are crucial for evaluating the therapeutic potential of this compound analogs.

Anticancer Efficacy: The in vivo anticancer effects of promising sulfonamide derivatives have been confirmed in animal models. mdpi.com For example, a phenoxy acetamide derivative that showed potent in vitro cytotoxicity was further evaluated in an in vivo study, where it demonstrated efficacy as an anticancer agent, confirmed by tumor growth suppression and various biochemical and histopathological analyses. mdpi.com

Anti-inflammatory Activity: The anti-inflammatory properties of phenyl sulfonamide derivatives have been tested in murine models of pulmonary inflammation. nih.gov One tetrafluorophthalimide analog showed a significant anti-inflammatory profile when administered orally. nih.gov

Neuropharmacological Activity: The potential of sulfonamide-based butyrylcholinesterase inhibitors has been explored in rat models of amnesia. mdpi.com In a study using scopolamine-induced amnesia, treatment with specific sulfonamide derivatives at a dose of 20 mg/kg significantly mitigated the cognitive deficits observed in behavioral tasks like the Y-maze and Barnes maze. mdpi.com

These in vivo studies provide essential data on the efficacy of these compounds in a physiological context, paving the way for further preclinical development.

Mechanisms of Action at the Molecular Level

The investigation into how this compound analogs exert their biological effects at a molecular level is a critical area of research that is currently underexplored. Understanding these mechanisms is fundamental for the rational design of more potent and selective therapeutic agents.

Target Identification and Validation

The specific biological targets of this compound and its derivatives have not been definitively identified in peer-reviewed studies. Generally, the sulfonamide functional group is known to be a key feature in a multitude of drugs with diverse pharmacological activities, including antibacterial, anti-carbonic anhydrase, diuretic, and protease inhibitory effects. The broad therapeutic applications of sulfonamides suggest that derivatives of this compound could potentially interact with a range of enzymes or receptors. However, without specific experimental validation, any proposed targets for this particular chemical scaffold remain speculative.

Binding Mode Analysis with Biological Macromolecules

Detailed analyses of the binding modes between this compound analogs and their potential biological macromolecule targets are not available in the current body of scientific literature. Computational methods, such as molecular docking, are often employed to predict the binding affinity and orientation of small molecules within the active site of a protein. Such in silico studies are crucial for understanding the structure-activity relationships of a compound series. For many sulfonamide-containing drugs, X-ray crystallography has provided high-resolution insights into their binding interactions, often revealing key hydrogen bonds and hydrophobic interactions involving the sulfonamide group. However, no such structural data has been published specifically for complexes involving this compound or its close analogs.

Modulation of Specific Biochemical Pathways (e.g., JAK/STAT Pathway, Protease Inhibition)

The potential for this compound analogs to modulate specific biochemical pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway or to act as protease inhibitors, is an area ripe for investigation.

The JAK/STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, and its dysregulation is implicated in various diseases, including inflammatory disorders and cancers. nih.govdermatologytimes.com While some sulfonamide-containing molecules have been explored as modulators of this pathway, there is no direct evidence to suggest that this compound analogs specifically target components of the JAK/STAT cascade.

Protease inhibition is another well-established mechanism of action for many sulfonamide derivatives. nih.gov Sulfonamides are present in the structure of several clinically approved protease inhibitors, where they often play a crucial role in binding to the enzyme's active site. nih.gov The structural features of this compound could theoretically allow for its analogs to be designed as inhibitors of various classes of proteases, including metalloproteases, cysteine proteases, or serine proteases. nih.govnih.gov However, experimental data demonstrating such inhibitory activity for this specific class of compounds is currently lacking.

Structure Activity Relationship Sar Studies of 2 Phenoxyethane 1 Sulfonamide Derivatives

Elucidating Key Structural Features for Desired Biological Activity

The fundamental structure of 2-phenoxyethane-1-sulfonamide presents several key features that are essential for its interaction with biological targets. The sulfonamide moiety (-SO₂NH₂) is a critical pharmacophore known for its ability to form key hydrogen bonds with amino acid residues in the active sites of enzymes or receptors. researchgate.net The general SAR of sulfonamides indicates that the primary sulfonamide is often a crucial starting point for activity.

The key structural components for the biological activity of this scaffold are:

The Sulfonamide Group: This group is a cornerstone of the molecule's potential activity. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively. The acidity of the sulfonamide proton can be modulated by N-substitution, which in turn affects ionization and binding characteristics. For many biological targets, the ionized form of the sulfonamide is the active species. pharmacy180.com

The Phenoxy Ring: The aromatic phenoxy group provides a scaffold for interaction through van der Waals forces, pi-pi stacking, and hydrophobic interactions with aromatic residues of a target protein. Its presence is integral for anchoring the molecule within a binding pocket.

The Ethane (B1197151) Linker: This two-carbon chain provides flexibility and appropriate spatial orientation for the terminal phenoxy and sulfonamide groups. The length and nature of this linker are critical for positioning the key interactive groups optimally within the target's binding site.

In many classes of sulfonamide-based drugs, such as diuretics and certain anticancer agents, the core sulfonamide attached to an aromatic ring is the minimum requirement for activity. pharmacy180.comscispace.com The addition of the phenoxyethane tail provides a vector for exploring deeper binding pockets and introducing additional points of interaction, potentially leading to enhanced potency and selectivity.

Impact of Substituent Effects on Activity and Selectivity

The systematic modification of the this compound scaffold by introducing various substituents is a cornerstone of SAR studies. The electronic and steric properties of these substituents can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

Substitutions on the Phenoxy Ring:

Modifications to the phenyl ring are a primary strategy for modulating activity. Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO₂) at different positions (ortho, meta, para) can alter the electronic distribution of the entire molecule. For instance, in studies of quinoxaline (B1680401) sulfonamides, it was found that electron-donating groups on the aromatic ring tended to increase antibacterial activity. mdpi.com

A hypothetical SAR study on the phenoxy ring of this compound derivatives against a target enzyme, such as a kinase, might yield results as illustrated in the table below.

Compound IDR (Substitution on Phenoxy Ring)IC₅₀ (nM)Selectivity vs. Kinase B
1a H (unsubstituted)5001x
1b 4-Chloro1505x
1c 4-Methoxy3002x
1d 4-Nitro8000.5x
1e 3,4-Dichloro8010x

Substitutions on the Sulfonamide Nitrogen (N¹-substitution):

Substitution on the sulfonamide nitrogen (N¹) is a classic strategy in sulfonamide drug discovery. It has been shown that N¹-substitution with heterocyclic rings can dramatically increase potency in antibacterial sulfonamides. pharmacy180.com This is because the substituent can pick up additional interactions with the target protein and significantly alters the pKa of the sulfonamide proton, which can be critical for activity. youtube.com

The following table illustrates potential outcomes of N¹-substitution on the this compound scaffold.

Compound IDR¹ (N¹-substituent)IC₅₀ (nM)
2a H500
2b Methyl1200
2c Acetyl>10000
2d Pyrimidin-2-yl50
2e Thiazol-2-yl75

These illustrative data suggest that while small alkyl substitutions may be detrimental, incorporating specific heterocyclic rings could lead to a significant enhancement in potency. The loss of activity upon acetylation (2c) is a common observation, as it removes the acidic proton necessary for key interactions.

Rational Design Principles for Optimizing Lead Compounds

Rational design utilizes the insights gained from SAR and conformational studies to iteratively improve the properties of a lead compound. The goal is to enhance desired biological activity and selectivity while optimizing physicochemical properties. purdue.edunih.gov

Key principles for optimizing this compound derivatives include:

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to visualize how derivatives bind. researchgate.net This allows for the design of new compounds with substituents that can form specific, favorable interactions with the target, such as additional hydrogen bonds or hydrophobic contacts. For example, if a hydrophobic pocket is identified near the phenoxy ring, adding a lipophilic substituent at the para-position could enhance binding affinity.

Fragment-Based Scaffolding: The this compound can be considered a combination of fragments (phenoxy, ethane, sulfonamide). Based on SAR data, each fragment can be optimized independently. For instance, if N¹-heterocyclic substitution proves highly beneficial (as in Table 2), a library of different heterocycles can be synthesized and tested while keeping the optimal phenoxy ring substitution constant. This systematic approach allows for the efficient exploration of chemical space to identify the most potent combinations.

By applying these principles, medicinal chemists can systematically refine the this compound scaffold, moving from a compound with initial activity to an optimized lead candidate with improved potency, selectivity, and drug-like properties.

Computational Chemistry and in Silico Approaches in Research on 2 Phenoxyethane 1 Sulfonamide

Quantum Mechanical Calculations (e.g., DFT for Frontier Molecular Orbitals, Energetic Properties)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of a molecule. These calculations provide valuable information about the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are critical determinants of a molecule's chemical reactivity, kinetic stability, and electronic transitions.

Furthermore, DFT calculations on various benzenesulfonamide (B165840) derivatives have been used to determine their electronic properties and reactivity. These studies often employ the B3LYP functional with a 6-31++G(d,p) basis set to optimize molecular geometries and calculate electronic parameters researchgate.net. For a representative sulfonamide, the HOMO and LUMO energies, along with the energy gap, can be indicative of its potential for charge transfer and reactivity.

Table 1: Representative Energetic Properties of a Sulfonamide Analog from DFT Calculations

PropertyCalculated Value
HOMO Energy-7.0 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.5 eV
Dipole Moment3.5 D

Note: The data in this table is representative of typical values found for sulfonamide derivatives in computational studies and is intended to be illustrative for 2-Phenoxyethane-1-sulfonamide.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential mechanism of action of a drug candidate and for identifying key interactions that contribute to binding affinity.

Prediction of Binding Modes and Interaction Energies

In the absence of direct molecular docking studies for this compound, we can infer its potential binding behavior by examining studies on other sulfonamide derivatives. Sulfonamides are a well-known class of compounds that often target enzymes like carbonic anhydrases. Docking studies on benzenesulfonamide derivatives with carbonic anhydrase II, for instance, have revealed binding scores and interaction energies that indicate stable binding within the active site researchgate.netnih.gov. These studies often report negative binding energies, signifying favorable interactions. For example, a novel benzenesulfonamide derivative showed a docking score of -9.782 kcal/mol with carbonic anhydrase II, indicating strong binding affinity researchgate.netnih.gov.

It is plausible that this compound would exhibit similar binding characteristics to a range of biological targets, with the phenoxy group potentially forming hydrophobic or pi-stacking interactions within a receptor's binding pocket.

Table 2: Predicted Binding Affinities of Sulfonamide Analogs with a Target Enzyme

CompoundBinding Energy (kcal/mol)
Analog A-8.5
Analog B-7.9
Analog C-9.2

Note: This table presents hypothetical binding energy values based on published data for structurally related sulfonamide compounds to illustrate the potential binding affinity of this compound.

Identification of Key Amino Acid Residues in Binding Pockets

Molecular docking simulations not only predict binding affinity but also elucidate the specific interactions between the ligand and the amino acid residues of the target protein. For sulfonamides binding to carbonic anhydrase, key interactions typically involve the sulfonamide group coordinating with the zinc ion in the active site and forming hydrogen bonds with residues such as Thr199 researchgate.netnih.gov.

For this compound, it is anticipated that the sulfonamide moiety would be the primary anchor within a binding pocket, forming crucial hydrogen bonds and ionic interactions. The phenoxyethyl tail would likely extend into a more hydrophobic region of the binding site, where it could engage in van der Waals and pi-stacking interactions with nonpolar amino acid residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogs.

Development of Predictive Models for Biological Responses

While no specific QSAR models for this compound were found, numerous QSAR studies have been conducted on sulfonamide derivatives for various biological activities, including anticonvulsant and enzyme inhibitory effects. These studies often employ statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms to develop predictive models. A 3D-QSAR study on anticonvulsant sulfamides, for example, resulted in a robust model with a high correlation coefficient (r²) of 0.967, indicating a strong predictive ability nih.gov. Such models are built using a training set of compounds with known activities and are then validated using a test set.

Application of Molecular Descriptors (e.g., EVA descriptors, Autocorrelation Concepts)

The development of a QSAR model relies on the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors can be constitutional, topological, geometric, or electronic in nature.

For sulfonamide derivatives, various descriptors have been shown to be important for their biological activity. For instance, in the context of anticonvulsant activity, descriptors related to molecular shape, electronic properties, and hydrophobicity are often crucial. While specific descriptors like EVA (Eigenvalue) are not commonly cited in the provided context, autocorrelation descriptors, which describe the distribution of properties across the molecular structure, are frequently used in QSAR studies. These can encode information about atomic properties like partial charges, polarizability, and van der Waals volumes at different topological distances.

A hypothetical QSAR model for a series of sulfonamides might include descriptors such as:

Topological Polar Surface Area (TPSA): Related to hydrogen bonding potential and membrane permeability.

LogP: A measure of hydrophobicity.

Molecular Weight (MW): A simple constitutional descriptor.

Autocorrelation of Partial Charges: Describing the charge distribution across the molecule.

Machine Learning Techniques in QSAR Development

No research studies detailing the application of machine learning techniques for the development of Quantitative Structure-Activity Relationship (QSAR) models specifically for this compound or its close analogs were identified.

Preclinical ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

Specific preclinical ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound derived from computational or experimental studies is not available in the public domain.

In Silico Assessment of Drug-Likeness

A specific in silico assessment of the drug-likeness of this compound, including analyses based on established rules like Lipinski's Rule of Five, could not be found in the reviewed literature.

Prediction of Lipophilicity and Membrane Affinity (e.g., Biomimetic Chromatography)

There are no available studies that report on the predicted or experimentally determined lipophilicity (such as LogP values) or membrane affinity of this compound.

Prediction of Metabolic Stability and Pathways (e.g., Cytochrome P450 interactions)

No information is available regarding the predicted metabolic stability of this compound or its potential interactions with cytochrome P450 enzymes.

Future Research Directions and Translational Potential for 2 Phenoxyethane 1 Sulfonamide

Exploration of Novel Therapeutic Indications

The sulfonamide scaffold is a privileged structure in drug discovery, known for its wide array of pharmacological activities. nih.gov Beyond their classic role as antimicrobial agents, sulfonamides have been successfully developed into drugs for a multitude of conditions, including cancer, inflammation, diabetes, and central nervous system disorders. tandfonline.comnih.gov This inherent versatility suggests that 2-Phenoxyethane-1-sulfonamide and its derivatives could be explored for a variety of novel therapeutic indications.

Future research could focus on screening this compound against a diverse panel of biological targets to uncover new activities. Given the structural motifs present in the molecule—a phenoxy group and an ethanesulfonamide (B75362) moiety—it may exhibit unique interactions with biological systems. Potential areas of investigation include its efficacy as an anticancer agent, an anti-inflammatory molecule, or its potential to modulate neurological pathways. The broad bioactivity of the sulfonamide class provides a strong rationale for exploring these diverse therapeutic avenues. google.com

Development of Advanced Sulfonamide-Based Chemical Tools

The unique chemical properties of the sulfonamide group make it an attractive component for the design of sophisticated chemical tools to probe biological systems and develop novel therapeutic strategies.

Ligand-Directed Covalent Modifiers

Targeted covalent inhibitors (TCIs) have gained significant attention in drug discovery due to their potential for enhanced potency and prolonged duration of action. The sulfonamide moiety can be incorporated into "warheads," which are reactive groups designed to form a covalent bond with a specific amino acid residue on a target protein. nih.govresearchgate.net For instance, vinyl sulfonamides have been investigated as reactive groups that can covalently bind to cysteine or lysine (B10760008) residues on proteins. nih.gov

Future research could involve the design of this compound analogues that incorporate a reactive group, transforming the molecule into a ligand-directed covalent modifier. This approach would involve identifying a specific biological target and then modifying the this compound structure to enable it to bind to and then covalently modify that target. The N-acyl-N-alkyl sulfonamide (NASA) group is another example of a sulfonamide-based warhead that has been successfully used to create irreversible inhibitors of protein-protein interactions. nih.gov

Targeted Protein Degraders (e.g., PROTACs involving sulfonamide warheads)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. bohrium.com A PROTAC consists of a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker connecting the two. The sulfonamide scaffold can play a crucial role in PROTAC design, either as part of the target-binding ligand or as a component of a covalent warhead.

Given the precedent for sulfonamide-based ligands binding to a variety of protein targets, this compound could serve as a starting point for the development of a target-binding ligand for a novel PROTAC. Alternatively, a sulfonamide-based covalent warhead could be incorporated into a PROTAC to achieve irreversible binding to the target protein, potentially leading to more efficient and sustained degradation. nih.govresearchgate.net

Chemical Probes for Biological Systems

Fluorescent chemical probes are invaluable tools for visualizing and studying biological processes in real-time. The sulfonamide group can be incorporated into fluorescent molecules to create probes with specific targeting properties. For example, sulfonamide-containing naphthalimides have been developed as fluorescent probes for tumor imaging, leveraging the tendency of some sulfonamides to selectively bind to carbonic anhydrase isoforms that are overexpressed in cancer cells.

This compound could be chemically modified to incorporate a fluorophore, creating a novel chemical probe. The phenoxy group might confer specific localization properties within cells or tissues, which could be exploited for targeted imaging applications. Such probes would be instrumental in identifying the biological targets of this compound and elucidating its mechanism of action.

Integration of Multi-Omics Data in Compound Optimization

Modern drug discovery heavily relies on the integration of large-scale biological data, collectively known as "multi-omics" (genomics, proteomics, transcriptomics, metabolomics). frontlinegenomics.com This data can provide a comprehensive understanding of disease mechanisms and help in the identification and validation of new drug targets. nygen.io For a compound like this compound, a multi-omics approach would be crucial for its optimization and development.

By treating cells or animal models with this compound and analyzing the subsequent changes in the proteome, transcriptome, and metabolome, researchers can identify the pathways and biological networks that are modulated by the compound. elifesciences.orgnih.gov This information can then be used to:

Identify the primary biological target(s) of the compound.

Uncover potential off-target effects early in the development process.

Guide the chemical modification of the compound to improve its potency and selectivity.

Identify biomarkers that can be used to predict which patients are most likely to respond to the drug.

This data-driven approach to drug development can significantly accelerate the optimization of lead compounds and increase the likelihood of clinical success. frontlinegenomics.com

Addressing Challenges in Sulfonamide Research (e.g., Overcoming Resistance Mechanisms)

A significant challenge in the use of sulfonamide-based antimicrobials is the development of drug resistance. Bacteria can acquire resistance to sulfonamides through several mechanisms, including mutations in the target enzyme (dihydropteroate synthase) that reduce the drug's binding affinity, or through the acquisition of genes that encode for a drug-resistant version of the enzyme. nih.govtandfonline.com

Future research on this compound and other novel sulfonamides should proactively address the potential for resistance. Strategies to overcome resistance include:

Developing compounds with novel mechanisms of action that are not susceptible to existing resistance mechanisms. tandfonline.comtandfonline.com

Designing hybrid molecules that combine a sulfonamide with another pharmacophore, potentially leading to synergistic effects and a reduced likelihood of resistance. tandfonline.com

Creating derivatives that can overcome known resistance mutations by binding to the target enzyme in a different manner. nih.gov

By anticipating and addressing the challenge of resistance early in the drug discovery process, the long-term therapeutic viability of new sulfonamide-based drugs can be significantly enhanced.

Synergistic Approaches with Other Therapeutic Modalities

The exploration of synergistic combinations is a cornerstone of advancing antimicrobial therapy, aiming to enhance efficacy, broaden the spectrum of activity, and combat the rise of drug resistance. For the sulfonamide class of drugs, this approach has been historically successful and continues to be a fertile ground for future research. The primary mechanism of action for sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov This bacteriostatic effect can be significantly enhanced and converted to a bactericidal action when combined with other agents that target different steps in the same or related metabolic pathways. msdvetmanual.com

The most well-established synergistic partners for sulfonamides are the diaminopyrimidines, such as trimethoprim (B1683648). msdvetmanual.com This combination results in a sequential blockade of the folic acid synthesis pathway, as trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that acts after DHPS. msdvetmanual.comla.gov This dual-front attack is highly effective and is the basis for widely used drugs like co-trimoxazole (B1683656) (sulfamethoxazole-trimethoprim). medlineplus.govmayoclinic.org Clinical studies have demonstrated the efficacy of such combinations in treating a variety of bacterial infections, including urinary tract infections, bronchitis, and traveler's diarrhea. mayoclinic.orgmednexus.org

Beyond the classic combination with diaminopyrimidines, research has uncovered synergistic potential with other classes of antimicrobial agents. For instance, a combination of synergistic sulfonamides with clindamycin (B1669177) has been investigated as an alternative therapeutic regimen for HIV-associated Toxoplasma encephalitis. nih.gov A randomized controlled trial indicated that this combination showed comparable efficacy and safety to the standard alternative therapy of trimethoprim-sulfamethoxazole plus azithromycin (B1666446). nih.gov

A novel and promising area of research involves the combination of sulfonamides with metal ions. Studies have shown that complexing sulfonamides with metals like ruthenium(III) or copper(II) can enhance their antibacterial activity. nih.govmdpi.com These metal complexes may overcome existing resistance mechanisms and have shown potential in inhibiting biofilm formation, a critical factor in persistent infections. nih.gov The coordination of the metal ion with the sulfonamide can increase the lipophilicity of the compound, potentially enhancing its penetration across bacterial membranes. mdpi.com

The translational potential of these synergistic approaches is significant. By combining sulfonamides with other agents, it may be possible to repurpose these older antibiotics to treat infections caused by resistant pathogens. Furthermore, the development of novel sulfonamide-based hybrid molecules or metal complexes could lead to new therapeutic options with improved pharmacological properties. mdpi.com Continued research into the mechanisms of synergy and the identification of new partner drugs will be crucial in realizing the full translational potential of sulfonamide-based combination therapies.

Interactive Data Table: Examples of Synergistic Approaches with Sulfonamides

CombinationTherapeutic ModalityTarget/DiseaseResearch Findings
Sulfamethoxazole + TrimethoprimDiaminopyrimidineBacterial Infections (e.g., UTIs, bronchitis)Sequential blockade of folic acid synthesis, resulting in bactericidal activity. Widely used clinically. medlineplus.govmayoclinic.org
Synergistic Sulfonamides + ClindamycinLincosamide AntibioticHIV-associated Toxoplasma encephalitisShowed comparable efficacy and safety to trimethoprim-sulfamethoxazole plus azithromycin in a clinical trial. nih.gov
Sulfamethoxazole + Metal Ions (e.g., Copper, Ruthenium)Metal ComplexationBacterial Infections, Biofilm FormationEnhanced antibacterial activity and potential to inhibit biofilm formation. nih.govnih.gov
Sulfadiazine + PyrimethamineDiaminopyrimidineToxoplasma encephalitisA preferred therapeutic regimen for this protozoal infection. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-Phenoxyethane-1-sulfonamide, and how can purity be validated?

Methodological Answer:

  • Synthesis : Use sulfonamide coupling reactions, such as reacting phenoxyethylamine with sulfonyl chlorides under reflux conditions with a base (e.g., triethylamine). Monitor reaction progress via TLC .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Validation : Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water mobile phase) and compare retention times to standards .

Q. How can NMR spectroscopy distinguish this compound from structural analogs?

Methodological Answer:

  • 1H NMR : Identify the phenoxy group (aromatic protons at δ 6.8–7.4 ppm) and sulfonamide NH protons (δ 7.5–8.0 ppm, broad singlet). Ethylene protons adjacent to the sulfonamide appear as a triplet near δ 3.5–4.0 ppm.
  • 13C NMR : The sulfonamide sulfur-linked carbon resonates at δ 45–50 ppm. Compare with PubChem data for related sulfonamides (e.g., N-phenylmethanesulfonamide ).

Q. What solvent systems are suitable for solubility and stability studies of this compound?

Methodological Answer:

  • Solubility : Test in DMSO (high solubility for biological assays), ethanol, and aqueous buffers (pH 2–9). Use UV-Vis spectroscopy to quantify solubility limits.
  • Stability : Store at -20°C in anhydrous DMSO to prevent hydrolysis. Monitor degradation via LC-MS over 72 hours under varying temperatures (4°C, 25°C, 40°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?

Methodological Answer:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for kinase assays). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition ).
  • Structural Confirmation : Re-synthesize disputed compounds and characterize via HRMS and X-ray crystallography to rule out isomerism or impurities .

Q. What computational strategies predict the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., carbonic anhydrase II) to model binding poses. Prioritize substituents on the phenoxy ring for synthetic exploration.
  • QSAR Models : Train models with descriptors like logP, polar surface area, and Hammett constants. Validate against experimental IC50 data from PubChem .

Q. How to develop an ion-pair chromatography method for quantifying trace degradation products?

Methodological Answer:

  • Column : Use a C8 column with sodium 1-decanesulfonate (0.01 M) as the ion-pair reagent .
  • Detection : Optimize UV wavelength (220–260 nm for sulfonamides) and gradient elution (5–95% acetonitrile in 20 minutes). Validate LOD/LOQ using spiked samples .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

Methodological Answer:

  • Degradation Pathways : Conduct pH-stress testing (0.1 M HCl, 37°C). Identify hydrolysis products (e.g., phenoxyethylamine and sulfonic acid) via LC-HRMS.
  • Kinetics : Fit degradation data to first-order kinetics. Calculate half-life (t1/2) and activation energy (Arrhenius plot) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.